molecular formula C12H13N3O4 B5695544 N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine

N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine

Cat. No. B5695544
M. Wt: 263.25 g/mol
InChI Key: PJXAXSKLJIKLIO-UHFFFAOYSA-N
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Description

N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine is a compound of interest in the field of organic chemistry, particularly in the synthesis of peptides and related organic compounds.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the formation of quinoxaline heterocycles. This process typically includes the condensation between an α-dicarbonyl compound and a β-(3,4-diaminophenyl)alanine residue, immobilized on a solid support (Staszewska, Stefanowicz, & Szewczuk, 2005).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a quinoxaline heterocycle, which is a key feature in their chemical behavior and properties. The structure can be influenced by factors like hydrogen bonding interactions, as observed in similar compounds (Albert, Jansen, Jakobi, & Steckhan, 1998).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions, largely due to the reactivity of the quinoxaline ring. They can form stable complexes with certain metal ions and are involved in various bond formation processes, such as C-N and C-O bond formation (Iqbal, Tangellamudi, Dulla, & Balasubramanian, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. For example, the arrangement of the carbonyl group and the amine function can affect these properties (Albert et al., 1998).

Chemical Properties Analysis

The chemical properties, such as acidity or basicity, reactivity towards other chemical agents, and stability, are defined by the structural components of the molecule. For instance, the quinoxaline ring imparts specific chemical behaviors, such as the formation of complexes with metal ions and the influence on spectroscopic properties (Milewska et al., 2005).

Future Directions

Further optimization and mechanism studies on this chemotype are underway . This suggests that there is ongoing research into the properties and potential applications of “N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine” and related compounds.

properties

IUPAC Name

3-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c16-10-7-15(12(19)13-6-5-11(17)18)9-4-2-1-3-8(9)14-10/h1-4H,5-7H2,(H,13,19)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXAXSKLJIKLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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